molecular formula C25H28N2O8 B7709610 2-acetyl-7-methoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide

2-acetyl-7-methoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7709610
M. Wt: 484.5 g/mol
InChI Key: YBJORCIFCNRJPC-UHFFFAOYSA-N
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Description

2-acetyl-7-methoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, commonly known as ATMQ, is a synthetic quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of ATMQ is not fully understood. However, it has been proposed that ATMQ can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and apoptosis in cancer cells. ATMQ has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes in cancer cells.
Biochemical and Physiological Effects:
ATMQ has been shown to have several biochemical and physiological effects. In cancer cells, ATMQ can induce DNA damage, inhibit cell proliferation, induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In addition, ATMQ has been shown to enhance the efficacy of chemotherapy drugs. However, the effects of ATMQ on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

ATMQ has several advantages for lab experiments. It is easy to synthesize, and its structure can be easily modified to improve its efficacy and selectivity. ATMQ has also shown promising results in preclinical studies, indicating its potential as an anticancer agent. However, there are also limitations to using ATMQ in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not fully characterized. In addition, more studies are needed to determine the optimal dosage and administration regimen of ATMQ.

Future Directions

There are several future directions for the research on ATMQ. First, more studies are needed to fully understand the mechanism of action of ATMQ and its effects on normal cells and tissues. Second, more studies are needed to optimize the synthesis method and improve the efficacy and selectivity of ATMQ. Third, more preclinical studies are needed to determine the optimal dosage and administration regimen of ATMQ. Fourth, clinical trials are needed to determine the safety and efficacy of ATMQ in humans. Finally, more studies are needed to explore the potential of ATMQ in combination with other anticancer agents.

Synthesis Methods

ATMQ can be synthesized using different methods, including a one-pot reaction, a three-step synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride, followed by the reaction of the intermediate with 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine. The three-step synthesis involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride, followed by the reaction of the intermediate with 3,4,5-triethoxybenzaldehyde in the presence of sodium methoxide, and then the oxidation of the intermediate with m-chloroperbenzoic acid. Microwave-assisted synthesis involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride and 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine under microwave irradiation.

Scientific Research Applications

ATMQ has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that ATMQ can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. ATMQ has also been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In addition, ATMQ has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells.

properties

IUPAC Name

(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O8/c1-6-32-21-11-16(12-22(33-7-2)24(21)34-8-3)25(29)35-14-19-23(15(4)28)27(30)20-13-17(31-5)9-10-18(20)26-19/h9-13H,6-8,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJORCIFCNRJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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